(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a complex organic compound that features a benzimidazole core linked to a piperidine ring, with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidine-substituted benzimidazole. Finally, the methanol group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)formaldehyde or (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carboxylic acid.
Reduction: Formation of dihydro derivatives of the benzimidazole ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its effects on cellular processes and its potential therapeutic benefits.
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its interactions with specific molecular targets may lead to the development of new medications for conditions such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
- (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol
- (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-2-yl)methanol
Uniqueness
(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is unique due to the specific positioning of the methanol group on the piperidine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-16-8-7-14(10-17(16)22)12-25-19-6-2-1-5-18(19)23-20(25)24-9-3-4-15(11-24)13-26/h1-2,5-8,10,15,26H,3-4,9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBONHBRLCEKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137530 | |
Record name | 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420864-27-2 | |
Record name | 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420864-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinemethanol, 1-[1-[(3,4-dichlorophenyl)methyl]-1H-benzimidazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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